![molecular formula C17H9N2Na3O9S2 B606700 Acid Alizarine Red B CAS No. 1836-22-2](/img/structure/B606700.png)
Acid Alizarine Red B
Overview
Description
Acid Alizarine Red B is a chemical compound with the linear formula C17H9N2Na3O9S2 . It is commonly used as a stain to identify calcium-containing osteocytes in differentiated cultures of both human and rodent mesenchymal stem cells (MSCs) . It reacts with calcium, thereby helping in the diagnosis of calcium deposits .
Synthesis Analysis
The starting material for the synthesis of alizarin, which is similar to Acid Alizarine Red B, is an anthraquinone. It can be easily obtained by Friedel-Crafts acylation of benzene with phthalic anhydride .Molecular Structure Analysis
The molecular formula of Acid Alizarine Red B is C17H9N2Na3O9S2 . Its molecular weight is 518.4 g/mol . The IUPAC name of Acid Alizarine Red B is trisodium;4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate .Chemical Reactions Analysis
The reaction between phenylboronic acid and the diol-containing, fluorescent dye Alizarin Red S was fully reinvestigated; the reaction proceeded via 3 parallel pathways to form only the cyclic boronate ester in aqueous solution .Physical And Chemical Properties Analysis
Acid Alizarine Red B is a red crystalline solid . It is insoluble in water and ethanol but soluble in hexane and chloroform . It dissolves in alkalies to give a purple solution .Scientific Research Applications
Layer-by-Layer Assembly and Electrochemical Study
Alizarin Red S (ARS), an electroactive anthraquinone dye, is used to construct Layer-by-Layer (LbL) films with branched poly(ethylene imine) (BPEI) as the complementary polymer . These electroactive organic dyes incorporated in LbL assemblies are of great interest for a variety of applications .
Adsorption of Dyes Using Metal Organic Framework
An iron-based Fe-BTC MOF, prepared according to a rapid, aqueous-based procedure, was used as an adsorbent for the removal of alizarin red S (ARS) and malachite green (MG) dyes from water . This application is particularly relevant in the context of wastewater remediation .
Staining of Calcium Containing Osteocytes
Alizarin red is a commonly used stain to identify calcium containing osteocytes in differentiated culture of both human and rodent mesenchymal stem cells (MSCs) .
Dye and Pigment Usage
Alizarin, like other anthraquinone compounds, is used in dying and pigment usages as a chromophore . It is also used in restoring artwork, harvesting solar energy, and in analytical chemistry .
Aid for Anti-Tumor Drug
Alizarin is used to aid the anti-tumor drug such as Adriamycin drug as anti-genotoxic compound . Other anthraquinones are common for their medical applications as well as their usages as analytical reagent because of the ability of complexation .
Mordant Dye
Alizarin Red can be used as a mordant dye where the resulting color varies with the nature of metal used for mordanting . For example, we get a red color with aluminum, violet color with iron, and brown violet with chromium .
Making Printing Inks
Alizarin Red is used for making printing inks .
Dyeing Cotton and Wool
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
trisodium;4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O9S2.3Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKBGHZMNFTKRE-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N2Na3O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052748 | |
Record name | C.I.Pigment Red 60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1836-22-2 | |
Record name | C.I. Pigment Red 60 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[2-(2-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I.Pigment Red 60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID ALIZARINE RED B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI36N787FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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